1,3-Bis(tosyloxy)propane
Overview
Description
Molecular Structure Analysis
The molecular formula of 1,3-Bis(tosyloxy)propane is C17H20O6S2 . The compound has a molar mass of 384.46 g/mol . The InChI key of the compound is ODVREDGIWSDQFD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 90.0 to 93.0°C . The compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 563.1±38.0°C at 760 mmHg . The vapor pressure of the compound is 0.0±1.5 mmHg at 25°C .Scientific Research Applications
Macrocyclization Control : 1,3-Bis(tosyloxy)propane has been identified as a key reagent in macrocyclic compound synthesis, particularly in reactions involving N,N-bis(2-hydroxybenzyl)alkylamine derivatives. This synthesis is noted for its selectivity and efficiency, demonstrating the compound's role in controlling cyclization via metal templates and hydrogen bonds (Chirachanchai, Phongtamrug, & Rungsimanon, 2008).
Spectroscopic and Structural Investigations : Research has explored the structures of various compounds derived from this compound using techniques like X-ray diffraction, DFT, FTIR, NMR, and UV–vis methods. These studies provide insights into the crystal structures and spectroscopic properties of these derivatives, highlighting the utility of this compound in structural chemistry (Komasa, Barczyński, Ratajczak-Sitarz, & Katrusiak, 2018).
Magnetic Properties in Chemistry : The compound has been used as a multidentate ligand for nickel and cobalt-based spin clusters, demonstrating its applicability in the synthesis of novel complexes with interesting magnetic properties. This use showcases its role in the exploration of new materials with potential applications in magnetic and electronic devices (Ferguson, Schmidtmann, Brechin, & Murrie, 2011).
Polymerization Processes : The compound has been involved in polymerization studies, such as the polymerization of specific monomers to create polymers with specific structures and properties. This highlights its role in materials science, particularly in the development of new polymers with potential industrial applications (Nishimura, Furukawa, Yamashita, Inazu, & Yoshino, 1981).
Corrosion Inhibition : Research has shown the effectiveness of certain Schiff bases derived from this compound as corrosion inhibitors, particularly in acidic environments. These findings are significant for industries where metal corrosion is a concern, providing a potential avenue for protecting materials against degradation (Yurt, Duran, & Dal, 2014).
Crystal Structure Analysis : The compound has been used in the synthesis of various other compounds, with subsequent analysis of their crystal structures. This kind of research is important for understanding the molecular architecture and potential applications of these synthesized compounds (Rafique, Zulfiqar, Yap, Shah, & Sarwar, 2009).
Complex Formation and Coordination Chemistry : this compound has been utilized in forming mononuclear complexes with transition metals, demonstrating its utility in coordination chemistry. This research contributes to our understanding of molecular interactions and complex formation processes (Al-Mandhary & Steel, 2002).
Safety and Hazards
The safety data sheet for 1,3-Bis(tosyloxy)propane indicates that it may decompose upon combustion or in high temperatures to generate poisonous fumes . Closed containers may explode from the heat of a fire . In case of inhalation, skin contact, eye contact, or ingestion, it is advised to seek medical attention .
Mechanism of Action
Target of Action
1,3-Bis(tosyloxy)propane, also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), is a synthetic compound widely used in organic synthesis . The primary targets of this compound are typically organic compounds that require a tosyl group for further reactions .
Mode of Action
This compound acts as a tosylating agent, introducing a tosyl group (p-toluenesulfonyl group) into organic compounds . This tosylation facilitates various chemical reactions, such as nucleophilic substitutions or eliminations .
Biochemical Pathways
The tosylation process involving this compound affects various biochemical pathways. For instance, it can be used in the synthesis of pharmaceuticals, polymers, and other materials . The specific pathways affected would depend on the particular organic compound being tosylated .
Pharmacokinetics
Like other similar compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The introduction of a tosyl group by this compound can significantly alter the properties of the target compound . This can lead to changes in reactivity, enabling the compound to undergo further chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and solvent used can affect the efficiency of tosylation . Additionally, the stability of this compound may be affected by exposure to moisture or heat .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6S2/c1-14-4-8-16(9-5-14)24(18,19)22-12-3-13-23-25(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVREDGIWSDQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282254 | |
Record name | 1,3-Bis(tosyloxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5469-66-9 | |
Record name | 1,3-Propanediol ditosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5469-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 25205 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005469669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5469-66-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Bis(tosyloxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Propanediol, 1,3-bis(4-methylbenzenesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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